Tert-butyl N-[[(3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methyl]carbamate;hydrochloride
Description
Tert-butyl N-[[(3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methyl]carbamate;hydrochloride is a stereochemically defined compound featuring a fused furopyrrolidine core and a tert-butyl carbamate group. The (3aR,6aR) configuration confers distinct spatial arrangements that influence its physicochemical properties and biological interactions. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. This compound is likely an intermediate in synthesizing bioactive molecules targeting neurological or metabolic pathways, given the prevalence of furopyrrolidine motifs in CNS drug candidates .
Properties
IUPAC Name |
tert-butyl N-[[(3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-8-12-7-13-6-9(12)4-5-16-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H/t9-,12-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPGJOHBAHNTKW-WYUVZMMLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CNCC1CCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@]12CNC[C@H]1CCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrofuro[2,3-c]pyrrol-6a-yl]methyl]carbamate;hydrochloride (CAS Number: 1909294-31-0) is a compound with significant biological activity that has been the subject of various research studies. This article reviews its chemical properties, biological effects, and potential therapeutic applications.
- Molecular Formula : C13H25ClN2O2
- Molecular Weight : 276.81 g/mol
- Purity : Typically ≥ 97%
- IUPAC Name : tert-butyl (((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methyl)carbamate hydrochloride
Tert-butyl N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrofuro[2,3-c]pyrrol-6a-yl]methyl]carbamate;hydrochloride exhibits its biological activity primarily through interactions with various molecular targets involved in neurological processes. Its structure suggests potential interactions with neurotransmitter systems and neuroprotective pathways.
Biological Activity
Research has indicated that this compound may possess neuroprotective properties. Studies have demonstrated its ability to reduce oxidative stress and inflammation in neuronal cells. For instance:
- Neuroprotection : In vitro studies have shown that the compound can protect astrocytes from amyloid beta-induced toxicity by modulating inflammatory cytokines such as TNF-α and IL-6. These findings suggest a mechanism through which it may help in conditions like Alzheimer’s disease .
- Antioxidant Effects : The compound has been observed to lower levels of malondialdehyde (MDA), a marker of oxidative stress, in models of scopolamine-induced oxidative damage. This suggests that it may help mitigate oxidative damage in neuronal cells .
Case Studies and Research Findings
Potential Applications
Given its biological activity, Tert-butyl N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrofuro[2,3-c]pyrrol-6a-yl]methyl]carbamate;hydrochloride may have therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to modulate inflammatory responses and reduce oxidative stress positions it as a candidate for further research in neuropharmacology.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
Spectroscopic Profiling
- NMR: The target’s tert-butyl protons (δ ~1.49) align with analogs in . Region-specific shifts (e.g., aromatic protons in ’s compound 26) highlight substituent-driven electronic effects . ’s comparative NMR analysis (regions A and B) suggests that minor structural changes in similar compounds can localize substituent effects .
- MS/MS : Molecular networking () using cosine scores could cluster the target with furopyrrolidine derivatives (e.g., ’s compound 26) due to shared fragmentation patterns .
Computational and Graph-Based Comparisons
- Graph-theoretical methods () are critical for assessing stereochemical similarities, as bit-vector approaches may overlook the (3aR,6aR) configuration . For example, the target’s stereochemistry differentiates it from diastereomers like (3aS,6aS)-configured analogs in .
Research Findings and Implications
- Stereochemical Impact: The (3aR,6aR) configuration in the target compound likely enhances binding specificity compared to non-chiral analogs (e.g., ), as seen in bioactive furopyrrolidine derivatives .
- Solubility and Bioavailability : The hydrochloride salt improves aqueous solubility relative to neutral carbamates (e.g., ), aiding in vitro assays .
- Synthetic Scalability : HATU-mediated coupling () is adaptable for scaling the target compound, though stereochemical purity must be rigorously controlled .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
